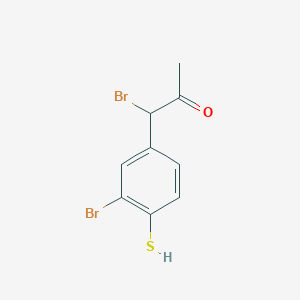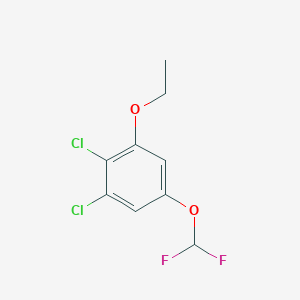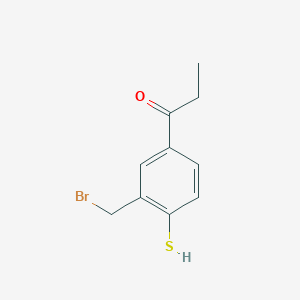
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group and a mercapto group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 3-methyl-4-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like hydrazines or hydroxylamines to form hydrazones or oximes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium thiolate or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce disulfides or sulfonic acids.
- Reduction reactions regenerate the thiol group.
Scientific Research Applications
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules through thiol-ene click chemistry, enabling the study of protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, potentially altering their activity or function. The carbonyl group in the propanone moiety can participate in various addition reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
1-(4-Bromophenyl)propan-1-one: Lacks the mercapto group, making it less versatile in thiol-specific reactions.
1-(3-Methyl-4-mercaptophenyl)propan-1-one: Lacks the bromomethyl group, reducing its electrophilic reactivity.
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and reaction conditions.
Uniqueness: 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
JGEKROKMPOWFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)S)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


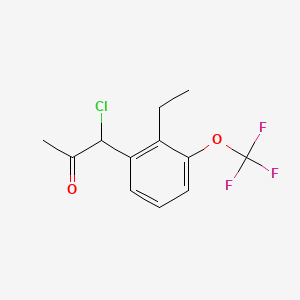

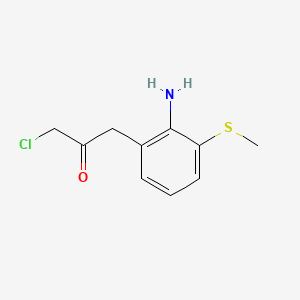
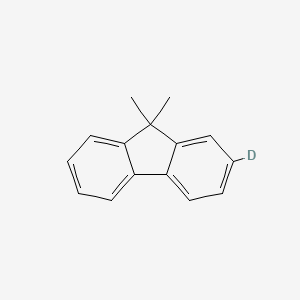
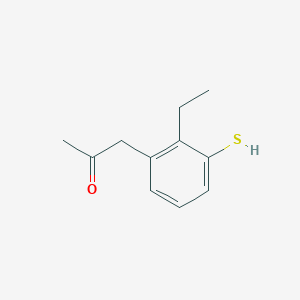
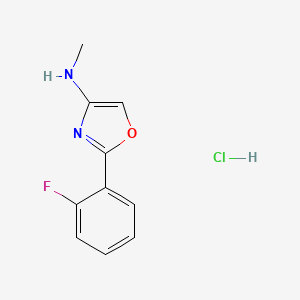
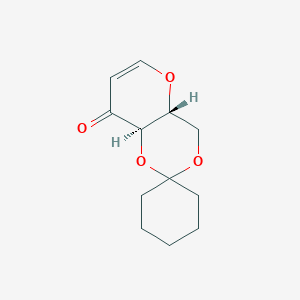

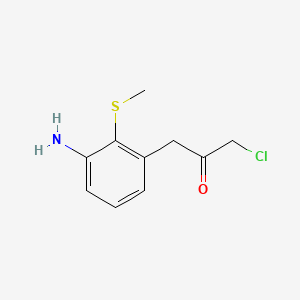


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
